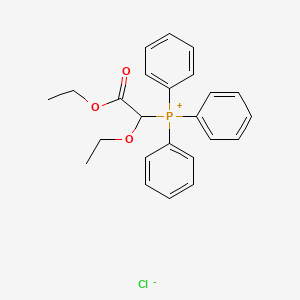

(1,2-Diethoxy-2-oxoethyl)triphenylphosphonium chloride

Overview

Description

“(1,2-Diethoxy-2-oxoethyl)triphenylphosphonium chloride” is a chemical compound with the formula C24H26ClO3P . It has a molecular weight of 428.89 . It appears as a white fine crystalline powder .

Synthesis Analysis

The synthesis of this compound can be achieved through a specific reaction. For instance, a solution of 35.01 g (81.6 mmol) of (1,2-diethoxy-2-oxoethyl)triphenyl phosphonium chloride in 200 ml of dichloromethane was added at 0 C. 11.01 ml (87.1 mmol) of tetramethyl guanidine and the mixture was warmed to 22 C. The mixture was treated with 7.9 g (54.4 mmol) of 4-formyl-indole and stirring was continued at 40 C. for 16 h .Chemical Reactions Analysis

This compound can be used as a reactant for various chemical reactions. For example, it can be used in the preparation of disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors for the treatment of depression . It can also be used in ring-opening reactions with Wittig reagents .Scientific Research Applications

Synthesis of (Z)-1,3-Enynes and 1,3-Diynes : A study demonstrated the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid. This compound was used to generate trichloromethylated (Z)-olefins, useful in the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes (Karatholuvhu & Fuchs, 2004).

Formation of Oxazolylphosphonium Salts : Interaction of 1-acylamino-2,2-dichloroethenyl(triphenyl)-phosphonium chlorides with alkanolamines results in the formation of oxazolylphosphonium salts, indicating potential applications in organic synthesis (Golovchenko et al., 2020).

Mitochondria-Targeted Fluorescent Probes : A mitochondrial-targeting and immobilized fluorescent probe using triphenylphosphonium was developed for detecting ClO⁻ in living cells, tissues, and zebrafishes. This highlights its application in biomedical research and imaging (Li et al., 2020).

Corrosion Inhibition in Metal Surfaces : Quaternary phosphonium salts, like (1-NapthylMethyl)-triphenylphosphonium Chloride, have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This illustrates its utility in materials science and industrial applications (Goyal et al., 2020).

Phosphorus(V)-Mediated Transformations : Research on triphenylphosphine oxide-catalyzed 1,2-dichlorination of epoxides under specific conditions shows potential applications in organic synthesis and catalysis (Denton et al., 2010).

properties

IUPAC Name |

(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJCDOWKUCLEQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2-Diethoxy-2-oxoethyl)triphenylphosphonium chloride | |

CAS RN |

16847-90-8 | |

| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16847-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)